
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, which means it can block the reuptake of glutamate, a neurotransmitter, and increase its concentration in the synaptic cleft. This property of TBOA has led to its use in a variety of scientific research applications.
Wirkmechanismus
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide works by inhibiting the reuptake of glutamate, which increases its concentration in the synaptic cleft. This can lead to increased activation of glutamate receptors and altered neuronal signaling. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to be a non-competitive inhibitor of glutamate transporters, meaning it does not bind to the same site as glutamate but rather to a different site on the transporter protein.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate transporters, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of other neurotransmitter transporters, including GABA and glycine transporters. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has also been shown to increase the release of dopamine in the brain. Physiologically, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide in lab experiments is its specificity for glutamate transporters, which allows for targeted manipulation of glutamate signaling. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has a relatively long half-life, which allows for sustained effects on glutamate transporters. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can also have off-target effects on other neurotransmitter transporters, which can complicate data interpretation. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide. One area of interest is the development of more specific glutamate transporter inhibitors that do not have off-target effects on other neurotransmitter transporters. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has shown promise as a potential treatment for epilepsy and other neurological disorders, and further research is needed to investigate its therapeutic potential. Finally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide can be used as a tool to investigate the role of glutamate transporters in synaptic plasticity and learning and memory, and further research in this area could provide insights into the mechanisms underlying these processes.
Synthesemethoden
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of tert-butyl 4-(2-aminoethyl)benzoate with chloroacetyl chloride to form tert-butyl 4-(2-chloroacetyl)benzoate. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form tert-butyl 4-(2-(5-amino-1,2,4-oxadiazol-3-yl)ethyl)benzoate. Finally, the tert-butyl group is removed by treatment with trifluoroacetic acid, and the resulting compound is reacted with 4-methoxyphenylpropanoic acid to form 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been used in a variety of scientific research applications, including studies on the role of glutamate in neurological disorders such as epilepsy and stroke. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has also been used to investigate the mechanisms of action of other drugs that target glutamate transporters, such as riluzole and ceftriaxone. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been used in studies on the effects of glutamate transporters on synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)16-7-5-15(6-8-16)21-24-20(28-25-21)14-13-19(26)23-17-9-11-18(27-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQXDHVAVGZRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



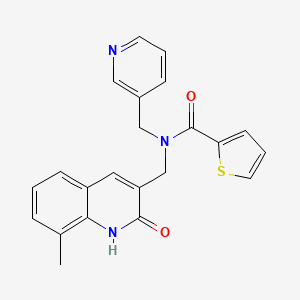
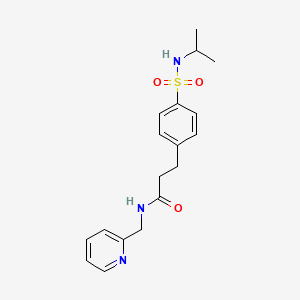
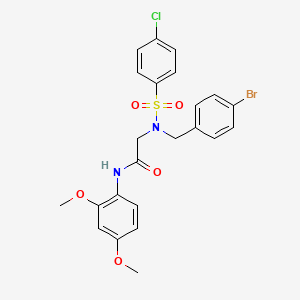
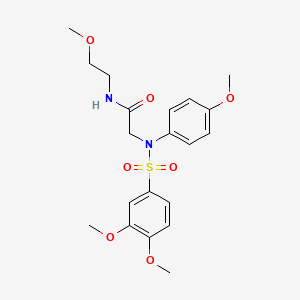
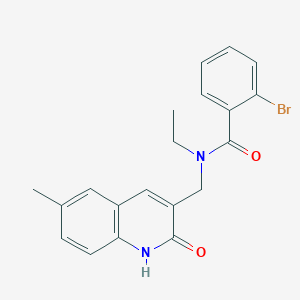
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
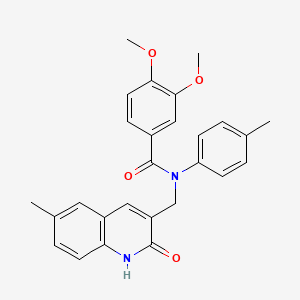
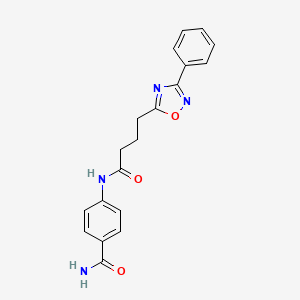
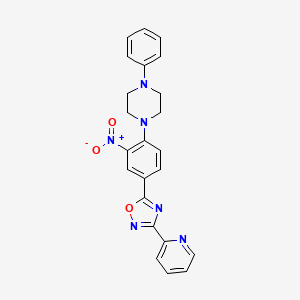
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

